CID 161420635

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

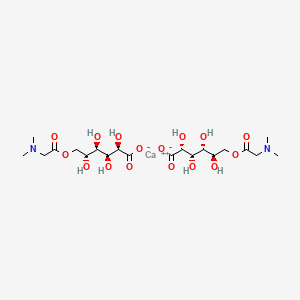

Aluminum Potassium Sulfate, also known as Potassium Alum, is a chemical compound with the formula KAl(SO4)2. It is commonly encountered as the dodecahydrate, KAl(SO4)2·12H2O . It crystallizes in an octahedral structure in neutral solution and cubic structure in an alkali solution . It is commonly used in water purification, leather tanning, dyeing, fireproof textiles, and baking powder . It also has cosmetic uses as a deodorant, as an aftershave treatment, and as a styptic for minor bleeding from shaving .

Synthesis Analysis

Aluminum Potassium Sulfate can be synthesized by reacting aqueous aluminum sulfate with aqueous potassium sulfate . The two compounds react with each other in solution to form the double salt, aluminum potassium sulfate, which can then be extracted by allowing the solutions to evaporate, during which the desired compound crystallizes out .Molecular Structure Analysis

The molecular formula of Aluminum Potassium Sulfate is AlK(SO4)2 . Its average mass is 258.205 Da and its monoisotopic mass is 257.848694 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aluminum Potassium Sulfate include the reaction of aluminum with a potassium hydroxide solution to form potassium aluminate, which is then reacted with sulfuric acid to form Aluminum Potassium Sulfate .Physical And Chemical Properties Analysis

Aluminum Potassium Sulfate appears as white crystals with a watery metallic odor . It has a density of 1.725 g/cm3, melts at 92 to 95 °C, and decomposes at 200 °C . It is soluble in water but insoluble in acetone .科学的研究の応用

Dentistry: Alum has been evaluated for its potential in dentistry, particularly for color stability in feldspathic ceramics. It does not significantly affect cell viability, which is crucial for its safe application in dental materials (Çakmak et al., 2022).

Agriculture: Alum is involved in the production of potassium sulfate, a vital plant nutrient. Research shows that thermal decomposition of alum can produce potassium sulfate and aluminum oxide, useful in agriculture (Souza et al., 2019).

Alzheimer's Disease: There is a hypothesis that chronic intake of aluminum compounds, including alum, may contribute to Alzheimer's disease. However, this topic remains controversial and requires further research (Walton, 2014).

Organic Chemistry: Alum efficiently catalyzes electrophilic substitution reactions in aqueous solutions, aiding the synthesis of various organic compounds (Azizian et al., 2004).

Energy Storage: Alum is being studied for its properties as a heat storage material due to its high latent heat and good thermal conductivity, which are valuable in moderate-temperature applications (Hui, 2007).

Dentistry (Endodontics): Alum shows promise as an endodontic irrigant due to its antimicrobial activity and efficiency in removing debris and smear layer during root canal treatments (Faraj, 2012).

Construction: Alum, used as a flame-retardant for timber, does not significantly reduce the strength of the wood, making it a viable option for enhancing fire safety in building materials (Eboatu et al., 1992).

Medical Treatment: Alum is used in sclerosing therapy for rectal prolapse and hemorrhoids, showing effectiveness with reasonably low recurrence rates (Abe et al., 2014).

作用機序

The main functions of Aluminum Potassium Sulfate in drugs are as an astringent, antiseptic, or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralizes the charges on plasma proteins, causing the blood to coagulate .

将来の方向性

Aluminum Potassium Sulfate has been identified as a potential phase-change material for thermal energy storage . Future research directions include the investigation of new additives and their mechanism of action on substrates, the suppression of the loss of crystal water and the assurance of thermal reliability after a large number of melting-solidification cycles, and the further expansion of related application fields .

特性

CAS番号 |

15007-61-1 |

|---|---|

分子式 |

AlH2KO4S |

分子量 |

164.16 g/mol |

IUPAC名 |

aluminum;potassium;disulfate |

InChI |

InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |

InChIキー |

VWRKUHIZDIMTAF-UHFFFAOYSA-N |

SMILES |

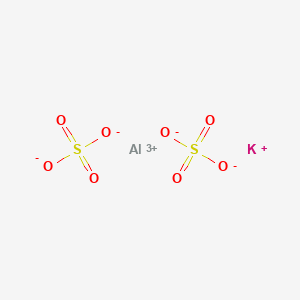

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

正規SMILES |

OS(=O)(=O)O.[Al].[K] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。